![molecular formula C7H6N4O B055340 Imidazo[1,2-b]pyridazine-2-carboxamide CAS No. 123531-29-3](/img/structure/B55340.png)
Imidazo[1,2-b]pyridazine-2-carboxamide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pimozide is synthesized through a multi-step process involving the reaction of 4,4-bis(4-fluorophenyl)butylamine with 1-(4-piperidyl)-2-benzimidazolinone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the final product .
Industrial Production Methods: Industrial production of Pimozide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pimozid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pimozid kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Pimozid in seine reduzierte Form überführen.
Substitution: Pimozid kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel und Nucleophile.
Hauptprodukte:
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von reduzierten Pimozid-Derivaten.
Substitution: Bildung von substituierten Pimozid-Derivaten.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Inhibition of Kinases
One of the primary applications of imidazo[1,2-b]pyridazine-2-carboxamide derivatives is their role as inhibitors of specific kinases involved in disease progression. For instance, compounds based on this scaffold have been identified as potent inhibitors of the adaptor-associated kinase 1 (AAK1), which is implicated in several neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that AAK1 knockout mice exhibit reduced pain responses, suggesting that AAK1 inhibitors could be beneficial in managing pain and related conditions .
1.2 Cancer Treatment
Recent research has highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives against multiple myeloma (MM). These compounds inhibit the transforming growth factor-β activated kinase (TAK1), which is overexpressed in MM. The lead compounds demonstrated nanomolar inhibitory activity against TAK1, indicating their potential as targeted therapies for MM, especially in cases resistant to conventional treatments .
2.1 Antibacterial Properties
Imidazo[1,2-b]pyridazine derivatives have also been studied for their antibacterial activity. A series of synthesized compounds exhibited significant antimicrobial effects against various Gram-positive and Gram-negative bacteria. This suggests that these compounds could serve as potential leads for developing new antibiotics .
2.2 Enzyme Inhibition
The versatility of this compound extends to its ability to inhibit various enzymes. It has been utilized as a brominating reagent in organic syntheses and has shown inhibitory effects on several enzymes critical for metabolic processes .
Synthesis and Variants
The synthesis of this compound involves various methodologies, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. Modifications at different positions on the pyridazine core can enhance biological activity and selectivity towards specific targets .
Compound | Target | Activity | Reference |
---|---|---|---|
This compound | AAK1 | Inhibitor | |
6-substituted derivatives | TAK1 | Nanomolar inhibitor | |
Various derivatives | Bacterial strains | Antimicrobial |
Case Studies
4.1 Alzheimer's Disease Management
A study investigated the effects of AAK1 inhibitors derived from this compound in models of Alzheimer's disease. The results indicated a significant reduction in cognitive deficits associated with AAK1 activity, highlighting the therapeutic potential of these compounds in neurodegenerative diseases .
4.2 Targeting Multiple Myeloma
In another case study focused on multiple myeloma, researchers developed a series of imidazo[1,2-b]pyridazine compounds that demonstrated potent inhibition of cell growth in MM models at nanomolar concentrations. This underscores the importance of structure-activity relationship studies in optimizing these compounds for clinical use .
Wirkmechanismus
Pimozide exerts its effects by selectively inhibiting dopamine D2 receptors in the central nervous system. This inhibition decreases dopamine neurotransmission, leading to a reduction in motor and vocal tics and delusions of parasitosis. Pimozide also has affinity for α1-adrenoceptors and 5-HT2 receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Haloperidol: Another dopamine antagonist used in the treatment of psychiatric disorders.
Fluphenazine: A phenothiazine derivative with antipsychotic properties.
Chlorpromazine: A typical antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness of Pimozide: Pimozide is unique in its selective inhibition of dopamine D2 receptors and its additional affinity for α1-adrenoceptors and 5-HT2 receptors. This combination of receptor affinities contributes to its distinct pharmacological effects and therapeutic applications .
Biologische Aktivität
Imidazo[1,2-b]pyridazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of this compound
Imidazo[1,2-b]pyridazine derivatives have been studied for their potential as inhibitors of various biological targets, including kinases and enzymes involved in critical cellular processes. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a versatile scaffold in drug design.
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes:
- Kinase Inhibition : Research has shown that imidazo[1,2-b]pyridazines can inhibit various kinases such as Adaptor Associated Kinase 1 (AAK1) and TGF-beta activated kinase 1 (TAK1). These kinases are involved in signaling pathways that regulate cell proliferation and survival, making them important targets for cancer therapy and inflammatory diseases .
- Antimicrobial Activity : Some derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.03 to 0.14 μM against various strains .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted the importance of specific substitutions on the imidazo[1,2-b]pyridazine scaffold:
- Substituent Effects : Modifications at positions 2 and 3 of the ring system have been shown to significantly affect biological activity. For instance, the introduction of halogens or alkyl groups can enhance potency against target enzymes or pathogens .
- Microsomal Stability : Compounds with improved metabolic stability in liver microsomes have been identified, which is crucial for developing orally bioavailable drugs. For example, certain substitutions led to a half-life increase in human microsomes from 63 minutes to over 80 minutes .
Case Studies
Recent studies have provided insights into the efficacy of this compound derivatives:
- Anti-TB Activity : A series of imidazo[1,2-b]pyridazine compounds were evaluated for their anti-TB properties. Compounds demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis strains with MIC values ranging from 0.07 to 0.14 μM .
- Kinase Inhibition : The compound's ability to inhibit AAK1 was tested in vitro using knockout mouse models, revealing a significant reduction in pain response compared to wild-type controls. This suggests potential applications in pain management and neurodegenerative diseases .
- Antiparasitic Activity : A novel scaffold combining imidazo[1,2-b]pyridazine with phosphodiesterase inhibitors showed selective sub-nanomolar activity against protozoal parasites like Giardia lamblia and Trypanosoma brucei, indicating broad-spectrum antiparasitic potential .
Table 1: Biological Activity Summary
Compound | Target | Activity | MIC (μM) | Reference |
---|---|---|---|---|
Compound A | AAK1 | Inhibitor | N/A | |
Compound B | MDR-TB | Inhibitor | 0.07 - 0.14 | |
Compound C | Giardia lamblia | Inhibitor | <0.001 |
Table 2: Structure-Activity Relationships
Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Halogen | Increased potency |
3 | Alkyl | Enhanced stability |
Eigenschaften
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H,(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSZKBLNSVQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438132 | |
Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-29-3 | |
Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.